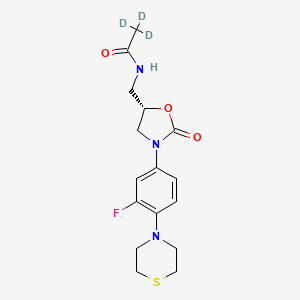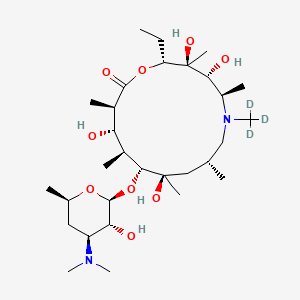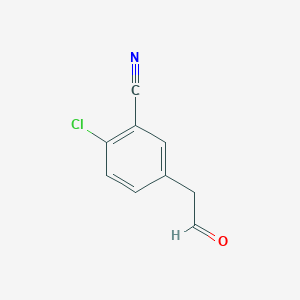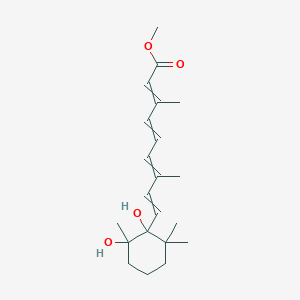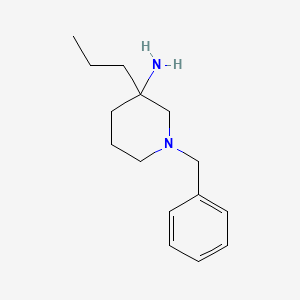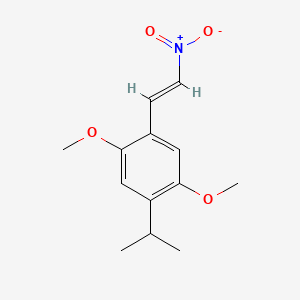
1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene is an organic compound primarily used in scientific research. It is a derivative of benzene, featuring isopropyl, dimethoxy, and nitrovinyl functional groups. This compound is not intended for human therapeutic use, drug development, or other commercial applications .
Vorbereitungsmethoden
The synthesis of 1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene typically involves electrophilic aromatic substitution reactions. The process can be broken down into two main steps:
Formation of the Electrophile: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.
Proton Removal: A proton is removed from this intermediate, yielding the substituted benzene ring.
Analyse Chemischer Reaktionen
1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene is used in various scientific research applications, including:
Chemistry: It is used as a reference material and in the study of electrophilic aromatic substitution reactions.
Biology: It is used in research to understand the effects of various functional groups on biological systems.
Medicine: It is used in preclinical studies to investigate potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene exerts its effects involves electrophilic aromatic substitution. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding the substituted benzene ring .
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene can be compared with other similar compounds, such as:
1-Isopropyl-2,5-dimethoxybenzene: Lacks the nitrovinyl group, making it less reactive in certain chemical reactions.
2,5-Dimethoxy-4-(2-nitrovinyl)benzene: Lacks the isopropyl group, affecting its physical and chemical properties.
1-Isopropyl-4-(2-nitrovinyl)benzene: Lacks the dimethoxy groups, altering its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and properties .
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
1,4-dimethoxy-2-[(E)-2-nitroethenyl]-5-propan-2-ylbenzene |
InChI |
InChI=1S/C13H17NO4/c1-9(2)11-8-12(17-3)10(5-6-14(15)16)7-13(11)18-4/h5-9H,1-4H3/b6-5+ |
InChI-Schlüssel |
IWRBCCIZXQRUBY-AATRIKPKSA-N |
Isomerische SMILES |
CC(C)C1=C(C=C(C(=C1)OC)/C=C/[N+](=O)[O-])OC |
Kanonische SMILES |
CC(C)C1=C(C=C(C(=C1)OC)C=C[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


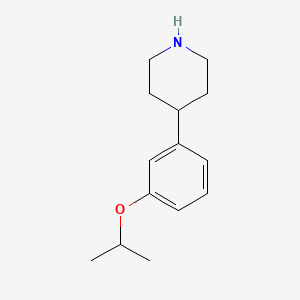
![2-[2-(Heptylamino)ethoxy]ethanol](/img/structure/B13855180.png)

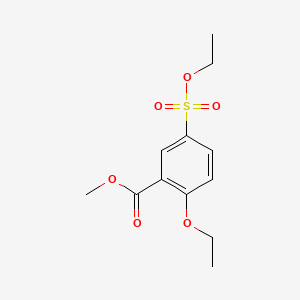
![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
